Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
Description
Properties
CAS No. |
209112-82-3 |
|---|---|
Molecular Formula |
C28H46O |
Molecular Weight |
405.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methylidene-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D |
InChI Key |
INDVLXYUCBVVKW-PNQHCZJJSA-N |
SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Purity |
> 95% |
tag |
Ergostanol Impurities |
Origin of Product |
United States |
An In-Depth Technical Guide to the Spectral and NMR Characterization of Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3β-ol
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the spectral and nuclear magnetic resonance (NMR) characterization of Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3β-ol, a deuterated isotopologue of 24-Methylenecholesterol. Given the absence of commercially available standards for this specific deuterated molecule, this document outlines a proposed synthetic pathway and presents a predictive analysis of its mass spectrometry (MS) and NMR spectral data. The analysis is grounded in established spectroscopic principles and experimental data from the non-deuterated parent compound, Ergosta-5,24(28)-dien-3β-ol. This guide is intended for researchers in drug development, metabolomics, and analytical chemistry who require well-characterized internal standards for quantitative mass spectrometry assays or probes for metabolic studies.
Introduction: The Significance of 24-Methylenecholesterol and Its Deuterated Analogs
Ergosta-5,24(28)-dien-3β-ol, commonly known as 24-Methylenecholesterol, is a significant phytosterol found in a variety of organisms, including plants, fungi, and marine invertebrates.[1][2] It serves as a crucial intermediate in the biosynthesis of other sterols, such as brassicasterol and ergosterol.[3] Beyond its biosynthetic role, 24-Methylenecholesterol has demonstrated a range of biological activities, including anti-aging, neuroprotective, and anti-inflammatory properties, making it a molecule of interest in pharmaceutical and nutraceutical research.[4][5]
In modern analytical and metabolic research, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification via mass spectrometry. The incorporation of deuterium atoms into a molecule like 24-Methylenecholesterol increases its molecular weight without significantly altering its chemical and physical properties (e.g., chromatographic retention time). This mass shift allows it to be distinguished from its endogenous, non-labeled counterpart in complex biological matrices. Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3β-ol, with seven deuterium atoms on the terminal isopropyl group of the side chain, represents an ideal internal standard due to the low probability of natural isotopic interference and the stability of the C-D bonds.
This guide provides the foundational knowledge for the synthesis and characterization of this deuterated standard, ensuring scientific integrity and enabling its confident application in rigorous analytical methodologies.
Proposed Synthesis of Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3β-ol
The introduction of the deuterated side chain can be strategically accomplished using a Wittig reaction, a powerful and widely used method for forming carbon-carbon double bonds from carbonyls and phosphonium ylides.[6][7] The synthesis involves two primary stages: the preparation of a deuterated phosphonium ylide and its subsequent reaction with a suitable steroidal ketone precursor.
Synthesis of the Deuterated Wittig Reagent: (3-methyl-d3-butan-2-yl-2-d-1,1,1-d3)triphenylphosphonium Bromide
The key to the entire synthesis is the creation of the deuterated isopropyl-ethyl fragment. This can be achieved through a Grignard reaction using deuterated reagents.
Step 1: Synthesis of 3-methyl-d3-butan-2-ol-2-d-1,1,1-d3 This step involves the reaction of a deuterated Grignard reagent with a deuterated ketone.
-
Reaction: Acetone-d6 is reacted with methyl-d3-magnesium bromide (CD₃MgBr). Methyl-d3-magnesium bromide is prepared from methyl-d3-bromide and magnesium turnings in anhydrous diethyl ether.[8][9]
-
Causality: The nucleophilic deuterated methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone-d6. A subsequent acidic workup (using H₂O to avoid further deuterium exchange) protonates the resulting alkoxide to yield the tertiary alcohol, 2-(trideuteromethyl)propan-2-ol-d3. To achieve the desired structure, we will instead react ethyl-d5-magnesium bromide with acetone-d6. A more direct route involves the reaction of 3-methyl-2-butanone with a deuterating agent. A more plausible route is the reaction of isopropyl-d7 magnesium bromide with acetaldehyde. For our target, the most logical approach is to build the required fragment from smaller deuterated building blocks.
A more direct and controllable synthesis of the required fragment, 3-methyl-d3-butan-2-one-1,1,1-d3, is proposed as follows:
-
Preparation of Acetyl-d3 Chloride: React acetic acid-d4 with thionyl chloride.
-
Reaction with Isopropyl-d7 Grignard Reagent: Prepare isopropyl-d7 magnesium bromide from 2-bromopropane-d7. React this Grignard reagent with acetyl-d3 chloride to form the target ketone, 3-methyl-d3-butan-2-one-1,1,1-d3.
-
Reduction to Alcohol: Reduce the ketone with a reducing agent like sodium borohydride to yield 3-methyl-d3-butan-2-ol-1,1,1-d3.
-
Bromination: Convert the alcohol to the corresponding bromide using a reagent like phosphorus tribromide (PBr₃). This yields 2-bromo-3-methyl-d3-butane-1,1,1-d3.
-
Formation of Phosphonium Salt: React the deuterated bromide with triphenylphosphine (PPh₃) in a suitable solvent like toluene or acetonitrile under reflux to form the desired Wittig salt: (3-methyl-d3-butan-2-yl-1,1,1-d3)triphenylphosphonium bromide.[10]
The Wittig Reaction
Step 2: Wittig Reaction with a Steroidal Ketone The final step is the coupling of the deuterated Wittig reagent with a C-24 steroidal ketone.
-
Precursor: The required starting material is 3β-hydroxycholest-5-en-24-one. This can be synthesized from more common sterols like stigmasterol or cholesterol through established oxidative cleavage methods.
-
Reaction: The phosphonium salt is deprotonated with a strong base (e.g., n-butyllithium or potassium tert-butoxide) in an aprotic solvent like THF to form the ylide.[7] This nucleophilic ylide is then reacted with 3β-hydroxycholest-5-en-24-one. The 3β-hydroxyl group should be protected (e.g., as a silyl ether) prior to the reaction to prevent interference from the acidic proton.
-
Causality: The ylide attacks the ketone, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene (Ergosta-5,24(28)-dien-d7-3β-ol, after deprotection) and triphenylphosphine oxide as a byproduct.[6] Purification is typically achieved via column chromatography.
Caption: Proposed synthetic workflow for the target deuterated sterol.
Mass Spectrometry Characterization
Mass spectrometry is a definitive technique for confirming the incorporation of deuterium and the overall structure of the molecule.
Mass Spectrum of Parent Compound: Ergosta-5,24(28)-dien-3β-ol
The electron ionization (EI) mass spectrum of the non-deuterated parent compound (Molecular Weight: 398.7 g/mol ) is characterized by a prominent molecular ion (M⁺) peak at m/z 398. Key fragmentation patterns include the loss of a water molecule ([M-H₂O]⁺) from the 3β-hydroxyl group, and cleavage of the side chain, which is a characteristic fragmentation for sterols.[11][12]
Predicted Mass Spectrum of Ergosta-5,24(28)-dien-d7-3β-ol
-
Molecular Ion: The incorporation of seven deuterium atoms in place of seven hydrogen atoms will increase the molecular weight by seven mass units. Therefore, the molecular ion (M⁺) peak is predicted to appear at m/z 405 .
-
Fragmentation: The primary fragmentation patterns observed in the parent compound are expected to be retained, but with corresponding mass shifts for fragments containing the deuterated side chain.
-
[M-H₂O]⁺: The loss of a water molecule (18 Da) from the non-deuterated sterol nucleus will result in a fragment at m/z 387 .
-
Side-Chain Cleavage: Fragments resulting from cleavage within the side chain will show a +7 Da shift compared to the parent compound, confirming the location of the deuterium labels.
-
This clear 7-Da shift in the molecular ion and key fragments provides an unambiguous confirmation of the successful synthesis and high isotopic purity of the deuterated standard.
NMR Spectroscopy Characterization
NMR spectroscopy provides detailed structural information and is crucial for confirming the precise location of the deuterium labels. The characterization relies on comparing the spectra of the deuterated compound with the well-documented spectra of its non-deuterated parent.
NMR Spectra of Parent Compound: Ergosta-5,24(28)-dien-3β-ol
The ¹H and ¹³C NMR spectra of 24-Methylenecholesterol have been well-characterized. The ¹³C NMR data is particularly useful as a "fingerprint" for the sterol core and side chain.[1]
Table 1: ¹³C NMR Spectral Data of Ergosta-5,24(28)-dien-3β-ol (in CDCl₃) [1]
| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|---|---|
| 1 | 37.3 | 15 | 24.4 |
| 2 | 31.7 | 16 | 28.3 |
| 3 | 71.8 | 17 | 56.2 |
| 4 | 42.3 | 18 | 11.9 |
| 5 | 140.8 | 19 | 19.4 |
| 6 | 121.7 | 20 | 36.2 |
| 7 | 31.9 | 21 | 18.9 |
| 8 | 31.9 | 22 | 33.7 |
| 9 | 50.2 | 23 | 31.0 |
| 10 | 36.5 | 24 | 156.9 |
| 11 | 21.1 | 25 | 33.6 |
| 12 | 39.8 | 26 | 22.0 |
| 13 | 42.3 | 27 | 21.9 |
| 14 | 56.8 | 28 | 106.0 |
Predicted NMR Spectra of Ergosta-5,24(28)-dien-d7-3β-ol
The substitution of hydrogen with deuterium has profound and predictable effects on both ¹H and ¹³C NMR spectra.
-
¹H NMR: Deuterium is not observed in ¹H NMR. Therefore, the signals corresponding to the protons at C-25, C-26, and C-27 will be absent in the spectrum of the deuterated compound. The characteristic doublet for the C-26/C-27 methyl groups and the multiplet for the C-25 methine proton will disappear. This absence is a primary method of confirming the deuteration.
-
¹³C NMR: Deuterium has a spin I=1, which causes splitting of the attached carbon signal into a multiplet (a 1:1:1 triplet for a CD group, a 1:2:3:2:1 quintet for a CD₂ group, and a 1:3:6:7:6:3:1 septet for a CD₃ group).[13] Furthermore, deuterium has an isotopic effect that typically shifts the resonance of the attached carbon upfield (to a lower δ value).
-
C-25: The signal at δ 33.6 ppm will appear as a 1:1:1 triplet due to coupling with the single deuterium atom and will be shifted slightly upfield.
-
C-26 & C-27: The signals at δ 22.0 and 21.9 ppm will be replaced by complex septets, significantly reduced in intensity, and shifted upfield. In a standard broadband-decoupled ¹³C NMR, these signals may be broadened and very difficult to observe.
-
Other Carbons: The signals for the sterol core and the rest of the side chain (C-1 to C-23, C-28) will remain largely unchanged, providing a self-validating system where the core of the molecule acts as an internal reference.
-
Caption: Structure of the parent compound with deuteration sites indicated.
Experimental Protocols
Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Dissolve approximately 100 µg of the compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Oven Program: Start at 200 °C, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 550.
-
-
Data Analysis: Identify the molecular ion peak (m/z 405) and characteristic fragment ions. Compare the spectrum to that of the non-deuterated standard to confirm the mass shift and fragmentation pattern.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans.
-
Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096 scans (or more, depending on concentration).
-
Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
-
-
Data Analysis:
-
¹H NMR: Confirm the absence of signals in the high-field region corresponding to the C-25 methine and C-26/27 methyl groups.
-
¹³C NMR: Compare the spectrum to the parent compound's spectrum (Table 1). Confirm the upfield shift and multiplicity changes for C-25, C-26, and C-27, and verify that the resonances for the sterol core remain unchanged.
-
Conclusion
The structural confirmation of Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3β-ol is unequivocally achieved through a combination of mass spectrometry and multinuclear NMR spectroscopy. Mass spectrometry confirms the correct mass increase of 7 Da, corresponding to the incorporation of seven deuterium atoms. NMR spectroscopy, particularly the disappearance of key proton signals and the characteristic upfield shifts and splitting patterns in the ¹³C spectrum, provides definitive proof of the location of the isotopic labels. This well-characterized molecule serves as a reliable and essential tool for advanced quantitative and metabolic studies involving 24-Methylenecholesterol.
References
-
Schmit, J. P., Piraux, M., & Pilette, J. F. (1975). Application of the Wittig reaction to the synthesis of steroidal side chains. Possibility of 3beta-phenoxy formation as a secondary reaction. The Journal of Organic Chemistry, 40(11), 1586–1588. [Link]
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McInnes, A. G., Walter, J. A., & Wright, J. L. C. (1980). 13C NMR Spectra of Δ24(28) Phytosterols. Organic Magnetic Resonance, 13(5), 332-335. Available at ResearchGate. [Link]
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Moore, J. A., & Vedejs, E. (1974). The Synthesis of Sterols with Modified Side Chains by the Wittig Reaction. CIBA Foundation Symposium, 25-35. [Link]
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Schober, Y., & Spiteller, G. (2018). ESI-MS/MS spectra (25 V) obtained from isomeric free sterol (FS) standards. ResearchGate. [Link]
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Schmit, J. P., Piraux, M., & Pilette, J. F. (1975). Application of the Wittig reaction to the synthesis of steroidal side chains. The Journal of Organic Chemistry. [Link]
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Pearson Education. Show how to make these deuterium-labeled compounds, using CD3MgBr. Pearson. [Link]
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PubChem. 24-Methylenecholesterol. National Center for Biotechnology Information. [Link]
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Frleta, R., et al. (2022). Mass spectra of derivatized sterol compound 24-methylene cholesterol. ResearchGate. [Link]
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Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
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Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
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Wikipedia. Wittig reaction. Wikipedia. [Link]
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Expert Synthesis Solutions. 24-Methylenecholesterol-13C,D2 (major). ESS. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Google Patents. (2014). Process for the preparation of deuterated compounds containing n-alkyl groups.
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Sun, Y., et al. (2014). Sterols from Mytilidae show anti-aging and neuroprotective effects via anti-oxidative activity. International Journal of Molecular Sciences, 15(12), 21660-21673. [Link]
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Peltzer, R. M., & Eisenstein, O. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]
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University of Missouri-St. Louis. handout lab6 GRIGNARD REACTION. UMSL. [Link]
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Karu, K., et al. (2007). Liquid chromatography-mass spectrometry utilizing multi-stage fragmentation for the identification of oxysterols. Journal of Lipid Research, 48(4), 976-987. [Link]
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University of California, Irvine. The Grignard Reaction. UCI. [Link]
- Google Patents. (2012). Process for the preparation of deuterated compounds containing n-alkyl groups.
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Griffiths, W. J., et al. (2007). Liquid chromatography-mass spectrometry utilizing multi-stage fragmentation for the identification of oxysterols. PubMed. [Link]
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Recsei, C., et al. (2025). Studies in enantioselective microbial deuteration. Organic & Biomolecular Chemistry. [Link]
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Grequi, G. G., & Traldi, P. (2000). Mass spectral fragmentations of cholesterol acetate oxidation products. PubMed. [Link]
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Van der Merwe, K. J., & Van der Straeten, D. (1964). ORGANIC DEUTERIUM COMPOUNDS: XXIII. SYNTHESIS OF DEUTERATED OLEFINS. Canadian Journal of Chemistry, 42(10), 2419-2423. [Link]
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Chemistry Stack Exchange. (2015). Possible Synthesis of MVK from 2-Butanone?. Chemistry Stack Exchange. [Link]
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Organic Syntheses. 1-bromo-3-methyl-2-butanone. Organic Syntheses. [Link]
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Simple English Wikipedia. 3-Methyl-2-butanone. Simple English Wikipedia. [Link]
-
Verstraete, K., et al. (2021). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry – A European Journal, 27(42), 11751-11771. [Link]
- Google Patents. (2008). Process for synthesizing 3,3-dimethyl-2-butanone.
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High-Resolution LC-APCI-MS/MS Quantification of Phytosterols Using Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol as a Stable Isotope Internal Standard
Executive Summary
The accurate quantification of sterol intermediates is a critical bottleneck in plant phylogenomics, agricultural metabolic engineering, and antifungal drug development. This application note provides a comprehensive, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the absolute quantification of 24-methylenecholesterol (systematically named Ergosta-5,24(28)-dien-3β-ol) and related phytosterols. By utilizing Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol (d7-24-methylenecholesterol) as a Stable Isotope-Labeled Internal Standard (SIL-IS), this workflow mathematically eliminates quantitative errors arising from matrix suppression and extraction losses.
Mechanistic Context: The Biological and Analytical Challenge
The Biochemical Branch Point
In both engineered yeast platforms and Solanaceae plants, 24-methylenecholesterol serves as a pivotal biosynthetic node[1]. It is the direct substrate for two divergent pathways:
-
General Phytosterol Pathway: Reduced by DWF1 to campesterol, ultimately leading to brassinosteroids (plant growth regulators)[2].
-
Specialized Defense Pathway: Isomerized by sterol Δ24-isomerase (24ISO) to 24-methyldesmosterol, the committed precursor for the synthesis of withanolides (highly bioactive steroidal lactones)[2][3].
Fig 1. Biosynthetic branching of 24-methylenecholesterol into phytosterols and withanolides.
The Analytical Rationale: Why d7-Labeling and APCI?
Sterols are highly lipophilic and lack basic or acidic functional groups, making conventional Electrospray Ionization (ESI) highly inefficient without complex derivatization[4].
-
Ionization Causality: We employ Atmospheric Pressure Chemical Ionization (APCI) in positive mode. APCI thermally desolvates and ionizes the sterol, driving an in-source water loss to form a highly stable carbocation [M+H−H2O]+ .
-
Fragmentation Causality (The d7 Advantage): The SIL-IS features 7 deuterium atoms localized entirely on the terminal isopropyl group of the side chain (-CD(CD₃)₂). During Collision-Induced Dissociation (CID), the sterol undergoes a characteristic neutral loss of the entire side chain. For the endogenous analyte ( m/z 381.4), the loss of C9H16 (124 Da) yields a rigid sterol core at m/z 257.2. For the d7-IS ( m/z 388.4), the loss of the deuterated side chain C9H9D7 (131 Da) yields the exact same product ion at m/z 257.2. This convergent fragmentation maximizes detector sensitivity while the +7 Da precursor shift completely bypasses the natural 13C isotopic envelope of the endogenous sterol, ensuring zero isotopic cross-talk.
Experimental Design: A Self-Validating Workflow
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Phytosterols exist in biological matrices as both free sterols and steryl esters. By spiking the d7-IS directly into the raw tissue homogenate prior to alkaline saponification, the IS undergoes the exact same thermal, chemical, and physical stresses as the endogenous analyte.
If extraction efficiency drops due to emulsion formation during Liquid-Liquid Extraction (LLE), the absolute peak area of the IS will drop proportionally, but the Analyte/IS ratio will remain constant, preserving quantitative integrity.
Fig 2. Self-validating sample preparation and LC-APCI-MS/MS analytical workflow.
Step-by-Step Methodology
Reagent Preparation
-
IS Working Solution: Dissolve Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol in absolute ethanol to a final concentration of 1.0 µg/mL. Store at -20°C.
-
Saponification Reagent: Prepare a 60% (w/v) Potassium Hydroxide (KOH) solution in LC-MS grade water.
Sample Saponification and Extraction
-
Weigh 50 mg of lyophilized plant tissue or engineered yeast cell pellet into a 15 mL glass centrifuge tube with a PTFE-lined screw cap.
-
Crucial Validation Step: Spike exactly 50 µL of the IS Working Solution directly onto the dry pellet. Allow the ethanol to evaporate for 5 minutes.
-
Add 2.0 mL of absolute ethanol and 1.0 mL of 60% KOH. Vortex vigorously for 30 seconds.
-
Incubate the homogenate in a water bath at 80°C for 60 minutes to hydrolyze all steryl esters into free sterols.
-
Cool the tubes to room temperature. Add 2.0 mL of LC-MS grade water to quench the reaction.
-
Add 3.0 mL of Hexane. Vortex for 2 minutes to drive the neutral sterols into the upper organic layer.
-
Centrifuge at 3,000 x g for 10 minutes to break any phase emulsions.
-
Transfer the upper Hexane layer to a clean glass vial. Repeat the extraction with an additional 3.0 mL of Hexane and pool the organic fractions.
-
Evaporate the pooled Hexane to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.
-
Reconstitute the dried residue in 200 µL of Methanol/Acetonitrile (1:1, v/v). Transfer to an autosampler vial.
LC-MS/MS Parameters
Liquid Chromatography Conditions: Chromatographic separation is achieved using a sub-3µm core-shell column to maintain sharp peak shapes for highly hydrophobic sterols[1].
-
Column: Poroshell 120 EC-C18, 3.0 x 100 mm, 2.7 µm (or equivalent).
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mobile Phase A: Water containing 0.1% Formic Acid
-
Mobile Phase B: Methanol/Acetonitrile (80:20, v/v) containing 0.1% Formic Acid
Table 1: LC Gradient Profile
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 20 | 80 |
| 2.0 | 0.4 | 20 | 80 |
| 8.0 | 0.4 | 0 | 100 |
| 12.0 | 0.4 | 0 | 100 |
| 12.1 | 0.4 | 20 | 80 |
| 15.0 | 0.4 | 20 | 80 |
Mass Spectrometry Conditions (APCI Positive Mode):
-
Corona Discharge Current: 4.0 µA
-
APCI Probe Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Source Temperature: 150°C
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (V) |
| 24-Methylenecholesterol | 381.4 | 257.2 | 50 | 25 |
| d7-24-Methylenecholesterol (IS) | 388.4 | 257.2 | 50 | 25 |
| Campesterol | 383.4 | 161.1 | 50 | 28 |
| Ergosterol | 379.3 | 69.1 | 50 | 30 |
Data Analysis & System Suitability
To ensure the trustworthiness of the generated data, the following System Suitability Tests (SST) must be met prior to batch sign-off:
-
Isotopic Fidelity Check: Inject a blank matrix spiked only with the d7-IS. The signal at the endogenous transition ( m/z 381.4 -> 257.2) must be < 0.1% of the IS signal, confirming the absence of unlabelled impurities in the standard.
-
Matrix Suppression Monitoring: The absolute peak area of the d7-IS across all biological samples must not deviate by more than ±15% from the mean IS area of the calibration standards. A deviation beyond this threshold indicates severe matrix effects or a failure during the LLE phase, prompting a re-extraction.
-
Quantification: Generate a linear calibration curve by plotting the peak area ratio (Endogenous / IS) against the nominal concentration of standards (ranging from 1 ng/mL to 1000 ng/mL). Apply a 1/x weighting factor to ensure accuracy at the lower limit of quantification (LLOQ).
References
-
Jäpelt, C. G., & Jakobsen, J. (2013). "Vitamin D in plants: a review of occurrence, analysis, and biosynthesis." Frontiers in Plant Science.[Link]
-
Knoch, E., et al. (2018). "Third DWF1 paralog in Solanaceae, sterol Δ24-isomerase, branches withanolide biosynthesis from the general phytosterol pathway." Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Gu, J., et al. (2020). "Engineering of Phytosterol-Producing Yeast Platforms for Functional Reconstitution of Downstream Biosynthetic Pathways." bioRxiv.[Link]
-
Horz, J. M., et al. (2024). "Phylogenomics and metabolic engineering reveal a conserved gene cluster in Solanaceae plants for withanolide biosynthesis." bioRxiv.[Link]
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- 4. Frontiers | Vitamin D in plants: a review of occurrence, analysis, and biosynthesis [frontiersin.org]
Application Notes and Protocols for the GC-MS Derivatization of Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
Introduction: The Analytical Challenge of a Unique Sterol
Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol, a deuterium-labeled analog of 24-methylenecholesterol, is a crucial tool in metabolic studies, serving as an internal standard for quantitative analysis of its unlabeled counterpart and as a tracer to elucidate biosynthetic pathways. Gas chromatography-mass spectrometry (GC-MS) is the analytical method of choice for such sterols due to its high sensitivity and chromatographic resolution. However, the direct analysis of this and other sterols by GC-MS presents significant challenges. The presence of a polar 3-beta-hydroxyl group leads to low volatility and thermal instability, resulting in poor chromatographic peak shape, tailing, and potential on-column degradation. To overcome these obstacles, derivatization of the hydroxyl group is an essential step to ensure accurate and reproducible analysis.
The Imperative of Derivatization: Enhancing Analyte Performance
Derivatization in the context of GC-MS is a chemical modification of the analyte to improve its analytical properties without altering its fundamental structure. For sterols like Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol, the primary objectives of derivatization are:
-
Increased Volatility: The polar hydroxyl group engages in strong intermolecular hydrogen bonding, which significantly raises the boiling point of the molecule. By replacing the active hydrogen of the hydroxyl group with a non-polar functional group, these intermolecular forces are minimized, leading to a substantial increase in volatility.
-
Improved Thermal Stability: The derivatized sterol is less prone to degradation at the high temperatures of the GC injection port and column. This ensures that the analyte reaches the detector intact, providing a more accurate representation of its concentration.
-
Enhanced Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks with reduced tailing. This is because the non-polar derivative has fewer interactions with active sites on the GC column, resulting in better separation and resolution.
Primary Derivatization Method: Silylation
Silylation is the most widely used and effective derivatization technique for sterols in GC-MS analysis.[1][2] This method involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.
Mechanism of Silylation
The reaction involves a nucleophilic attack of the sterol's hydroxyl group on the silicon atom of the silylating reagent. A catalyst, often a strong acid like trimethylchlorosilane (TMCS), is typically added to increase the reactivity of the silylating agent.
Common Silylating Reagents
The two most common and effective silylating reagents for sterols are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
BSTFA (+ TMCS): A powerful silylating agent that reacts readily with hydroxyl groups. The addition of a small amount of TMCS (typically 1%) acts as a catalyst, enhancing the derivatization of sterically hindered hydroxyls.[1]
-
MSTFA (+ TMCS): Similar in reactivity to BSTFA, but its by-products are more volatile, which can be advantageous in trace analysis to minimize chromatographic interference.
The choice between BSTFA and MSTFA often comes down to laboratory preference and specific application requirements, as both are highly effective for sterol derivatization.
Alternative Derivatization Methods
While silylation is the gold standard, other methods can be employed, though they are less common for routine sterol analysis.
Acetylation
Acetylation involves the conversion of the hydroxyl group to an acetate ester using reagents like acetic anhydride in the presence of a base catalyst such as pyridine.[3] Acetyl derivatives are generally more stable than TMS ethers.[4] However, the reaction conditions can be harsher, and the removal of excess reagents and by-products can be more challenging.[5]
Picolinyl Esters
Derivatization to form picolinyl esters is another possibility, particularly when detailed structural elucidation by mass spectrometry is required. The picolinyl group can direct fragmentation in the mass spectrometer, providing valuable structural information.[6][7] However, this method is more commonly applied to fatty acids and is less routine for sterol quantification by GC-MS.[8]
GC-MS Analysis of Derivatized Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
Expected Fragmentation of the TMS-ether
The mass spectrum of the trimethylsilyl ether of the unlabeled analog, 24-methylenecholesterol, shows characteristic fragmentation patterns.[9][10] The molecular ion (M+) is typically observed. Key fragment ions arise from the cleavage of the TMS group, loss of methyl groups, and fragmentation of the sterol ring system.
For the TMS derivative of Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol, the molecular ion will be shifted by +7 amu compared to the unlabeled analog. The deuterium atoms are located on the side chain, so fragments containing the side chain will also exhibit this mass shift. Fragments arising solely from the sterol nucleus will have the same m/z as the unlabeled compound. This differential fragmentation provides a powerful tool for confirming the identity of the deuterated sterol and for distinguishing it from its unlabeled counterpart in complex matrices.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the derivatization of Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol.
Protocol 1: Silylation with BSTFA + 1% TMCS
This protocol is a robust and widely applicable method for the silylation of sterols.
Materials:
-
Dried sample containing Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
-
BSTFA + 1% TMCS
-
Anhydrous pyridine (or other suitable solvent like acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Ensure the sample is completely dry. If the sample is in a solvent, evaporate to dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample to dissolve it. Then, add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes in a heating block or oven.[11]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: The sample is now ready for injection into the GC-MS system.
Protocol 2: Silylation with MSTFA
This protocol is an excellent alternative to BSTFA, especially when volatile by-products are desired.
Materials:
-
Dried sample containing Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
-
MSTFA (with or without 1% TMCS)
-
Anhydrous pyridine (optional)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Ensure the sample is completely dry by evaporating any solvent under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of MSTFA to the dried sample. Pyridine can be added as a solvent if needed, but MSTFA itself is a good solvent.
-
Reaction: Tightly cap the vial and vortex. Heat at 60°C for 30 minutes.[12]
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS.
Protocol 3: Acetylation with Acetic Anhydride and Pyridine
This protocol provides a method for forming a more stable acetate derivative.
Materials:
-
Dried sample containing Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
-
Acetic anhydride
-
Anhydrous pyridine
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.
-
Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of acetic anhydride to the dried sample.[3]
-
Reaction: Tightly cap the vial and vortex. Heat at 70°C for 1 hour.[3][13]
-
Reagent Removal: After cooling to room temperature, evaporate the pyridine and excess acetic anhydride under a gentle stream of nitrogen. This step is crucial to prevent column damage.
-
Reconstitution: Re-dissolve the dried residue in a suitable solvent like hexane or ethyl acetate for GC-MS analysis.
Data Presentation: Comparison of Derivatization Methods
| Derivatization Method | Reagents | Typical Reaction Conditions | Derivative Stability | By-products |
| Silylation (BSTFA) | BSTFA + 1% TMCS, Pyridine | 60-70°C, 30-60 min | Moderate (moisture sensitive) | Volatile |
| Silylation (MSTFA) | MSTFA, Pyridine (optional) | 60°C, 30 min | Moderate (moisture sensitive) | Highly Volatile |
| Acetylation | Acetic Anhydride, Pyridine | 70°C, 60 min | High | Non-volatile (requires removal) |
Visualizations
Experimental Workflow
Caption: General workflow for the derivatization and GC-MS analysis of sterols.
Silylation Reaction
Caption: Chemical transformation during the silylation of the sterol's hydroxyl group.
References
- Barbier, M., et al. (1959). Isolation of 24-methylenecholesterol from honeybee pollen. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences, 249, 1859-1861.
- Christie, W. W. (1998). Gas chromatography-mass spectrometry of fatty acid picolinyl esters. Journal of Lipid Research, 39(8), 1709-1712.
- Destaillats, F., & Angers, P. (2002). One-step methodology for the synthesis of FA picolinyl esters from intact lipids. Journal of the American Oil Chemists' Society, 79(3), 253-256.
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Raitanen, J-E. (2014). Response to "How can I get acetylation with acetic anhydride and prydine?". ResearchGate. Available at: [Link]
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Wolhowe, M. D. (2019). Response to "What is the best work-up for acetic anhydride/pyradine acetylation?". ResearchGate. Available at: [Link]
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Wolhowe, M. D. (2019). How am I losing sterols during acetylation?. ResearchGate. Available at: [Link]
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GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols. Available at: [Link]
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AOCS. (2019). Gas Chromatographic Analysis of Plant Sterols. American Oil Chemists' Society. Available at: [Link]
- Abidi, S. L. (2001). Chromatographic analysis of sterols and stanol in foods and biological tissues.
- Hailat, I. A. (2022). Analysis of Picolinyl Ester of Sterols Derivatives Using Flow Injection ESI-Quadrupole Ion Trap (QIT) MS and APCI-QIT MS. Journal of Chemical Reviews, 4(4), 309-318.
- Le Grandois, J., et al. (2009). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples. Molecules, 14(2), 743-755.
- Frleta, D., et al. (2022). Comparison of Growth and Chemical Profile of Diatom Skeletonema grevillei in Bioreactor and Incubation-Shaking Cabinet in Two Growth Phases. Marine Drugs, 20(11), 693.
- Guedes, N., et al. (2021). Advances and Challenges in Plant Sterol Research: Fundamentals, Analysis, Applications and Production. International Journal of Molecular Sciences, 22(21), 11896.
- Rezanka, T., & Sigler, K. (2007). GC-MS selective ion chromatograms of fatty acid picolinyl esters prepared from yeast samples. Folia Microbiologica, 52(4), 315-321.
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Wolhowe, M. D. (2019). How am I losing sterols during acetylation?. ResearchGate. Available at: [Link]
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Rampen, S. W., et al. (2014). Mass spectra of sterols (as trimethylsilyl ethers). ResearchGate. Available at: [Link]
- Nagy, K., et al. (2015). Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics.
- Vahcic, N., et al. (2018). Analytical methods for cholesterol quantification. Journal of Food and Drug Analysis, 26(2), 449-459.
- Honda, A., et al. (2008). Direct analysis of sterols by derivatization matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and tandem mass spectrometry. Journal of Lipid Research, 49(10), 2245-2255.
- Springer Protocols. (2018). Analysis of Cholesterol Lipids Using Gas Chromatography Mass Spectrometry. In: Methods in Molecular Biology. Humana Press, New York, NY.
- Harvey, D. J. (1998). Picolinyl esters for the structural determination of fatty acids by GC/MS. Molecular Biotechnology, 10(3), 251-260.
- Liu, M., et al. (2021). Engineering of Saccharomyces cerevisiae for 24-Methylene-Cholesterol Production. Journal of Fungi, 7(11), 960.
- Gołębiowski, M., et al. (2008). The antifungal activity of the cuticular and internal fatty acid methyl esters and alcohols in Calliphora vomitoria. Microbiological Research, 163(6), 667-674.
- Telepchak, M. J., & Gryniewicz, C. M. (2014).
- Piironen, V., et al. (2000). Plant sterols: biosynthesis, biological function, and their importance to human nutrition. Journal of the Science of Food and Agriculture, 80(7), 939-966.
- Wasta, Z., et al. (2021). GC/EI-MS method for the determination of phytosterols in vegetable oils. Analytical and Bioanalytical Chemistry, 413(26), 6599-6610.
- Chen, J., et al. (2014). Determination of Total Cholesterol in Serum by Gas Chromatography-Mass Spectrometry. Asian Journal of Chemistry, 26(8), 2419-2422.
- Dworzański, J. P., & Meuzelaar, H. L. (2003). GC/MS determination of fatty acid picolinyl esters by direct curie-point pyrolysis of whole bacterial cells. Journal of Analytical and Applied Pyrolysis, 67(1), 1-15.
- Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 5-107.
- Pozo, O. J., et al. (2015). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes. In: Doping and Anti-Doping Analysis. Royal Society of Chemistry.
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Harvey, D. J., & Vouros, P. (2020). Fragmentation of the [M – H]⁺ ion from the TMS derivative of.... ResearchGate. Available at: [Link]
- Lee, J. W., et al. (2017). High-temperature GC-MS-based serum cholesterol signatures may reveal sex differences in vasospastic angina. Journal of Lipid Research, 58(11), 2249-2257.
- Du Toit, M., & Divol, B. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 26(11), 3350.
- Nývlt, M., et al. (2022). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 94(13), 5345-5354.
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Application Note: A Robust Workflow for Quantitative Sterol and Lipid Analysis Using a Deuterated Ergosterol Internal Standard
Abstract & Introduction
Quantitative lipidomics is essential for elucidating the roles of lipids in health and disease, from biomarker discovery to understanding metabolic pathways. A significant challenge in achieving accurate and reproducible quantification is the analytical variability introduced during sample preparation and analysis by mass spectrometry (MS).[1] To overcome these hurdles, the use of internal standards is paramount. Stable isotope-labeled (SIL) internal standards are considered the gold standard for absolute quantitation in MS-based lipidomics because they closely mimic the chemical and physical properties of the endogenous analytes.[2][3]
This guide details a comprehensive and robust quantitative lipidomics workflow incorporating Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol , a deuterated analog of 24-Methylenecholesterol, as a high-fidelity internal standard. We provide field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals aiming to achieve high precision and accuracy in their lipid analyses, with a particular focus on sterols and related lipid classes.
The Cornerstone of Quantification: Isotope Dilution Mass Spectrometry
The fundamental principle of this workflow is isotope dilution, a method that ensures reliable quantification by correcting for analyte loss during sample processing and fluctuations in instrument response.[4]
Causality of the Method: A known quantity of a stable isotope-labeled internal standard, such as Ergosta-5,24(28)-dien-d7-3beta-ol, is added to a sample at the very beginning of the workflow.[3] This "spiked" standard experiences the same physical and chemical manipulations as the endogenous target analytes throughout the entire procedure, including extraction, derivatization, and injection. Because the SIL standard is chemically identical to the analyte but has a different mass, the mass spectrometer can distinguish between the two. Any loss or variation affects both the analyte and the standard proportionally. Therefore, the ratio of the endogenous analyte's signal to the internal standard's signal remains constant, allowing for highly accurate calculation of the analyte's concentration.[5]
Diagram: The Principle of Isotope Dilution
Caption: Isotope dilution principle for quantitative lipidomics.
Featured Internal Standard: Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
The choice of internal standard is critical for the success of a quantitative assay. Ergosta-5,24(28)-dien-d7-3beta-ol is an excellent choice for several reasons:
-
Structural Similarity: As a sterol, it is structurally analogous to cholesterol and its precursors, making it an ideal mimic for this important class of lipids during extraction and ionization.[6]
-
Mass Differentiation: The seven deuterium atoms provide a clear mass shift (+7 Da) from its non-labeled counterpart, ensuring it is easily distinguishable by the mass spectrometer without significant isotopic overlap.
-
Low Endogenous Abundance: Ergosta-5,24(28)-dien-3beta-ol (24-Methylenecholesterol) is a phytosterol and is generally not present or is found at very low levels in most mammalian biological samples, fulfilling a key requirement for an internal standard.[1][3][7]
Comprehensive Quantitative Workflow
This workflow is designed to be a self-validating system, ensuring data integrity from sample collection to final quantification.
Diagram: End-to-End Quantitative Lipidomics Workflow
Caption: Overview of the sample-to-result workflow.
Protocol Part A: Sample Preparation and Lipid Extraction (Bligh & Dyer Method)
The Bligh & Dyer method is highly effective for total lipid extraction from samples with high water content.[8][9]
Materials:
-
Glass centrifuge tubes with PTFE-lined caps
-
Chloroform (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Ergosta-5,24(28)-dien-d7-3beta-ol solution (e.g., 1 mg/mL in ethanol)
-
Vortex mixer and centrifuge
Step-by-Step Protocol:
-
Sample Aliquoting: Place your sample (e.g., 100 µL plasma, 1x10^6 pelleted cells, or ~20 mg homogenized tissue) into a glass centrifuge tube. If the sample volume is less than 1 mL, add deionized water to bring the total volume to 1 mL.
-
Internal Standard Spiking (CRITICAL STEP): Add a known amount of the Ergosta-d7-3beta-ol internal standard solution to the sample. The amount should be chosen to be within the linear dynamic range of the instrument and comparable to the expected analyte concentrations. For example, add 10 µL of a 10 µg/mL working solution.
-
Monophasic System Creation: Add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture to the sample tube.[8][10] Vortex vigorously for 2 minutes to create a single-phase solution, ensuring intimate contact between solvents and the sample matrix for efficient lipid solubilization.
-
Phase Separation Induction: Add an additional 1.25 mL of chloroform to the tube. Vortex for 1 minute. Then, add 1.25 mL of deionized water and vortex for another minute.[8] This disrupts the monophasic system.
-
Phase Separation: Centrifuge the tube at 1,000 x g for 5 minutes at room temperature. This will result in a clear separation into two phases, with a protein disk at the interface.[10]
-
Lipid Collection: The lipids are contained in the lower chloroform phase. Carefully insert a glass Pasteur pipette through the upper aqueous layer and the protein disk to collect the bottom organic layer. Transfer this layer to a new clean glass tube. Be careful not to disturb the interface.
-
Solvent Evaporation: Dry the collected lipid extract under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Storage: The dried lipid film can be stored at -80°C until LC-MS analysis.
Protocol Part B: LC-MS/MS Analysis for Sterols
Liquid chromatography coupled with mass spectrometry (LC-MS) is the platform of choice for its sensitivity and ability to separate complex lipid mixtures.[11][12][13] For nonpolar analytes like sterols, Atmospheric Pressure Chemical Ionization (APCI) is often preferred for its robust ionization efficiency.[14]
Materials & Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) equipped with an APCI source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Step-by-Step Protocol:
-
Sample Reconstitution: Reconstitute the dried lipid extract from Part A in 100 µL of the initial mobile phase (e.g., 95% Methanol). Vortex thoroughly and transfer to an LC autosampler vial.
-
Chromatographic Separation:
-
Mobile Phase A: 100% Methanol with 5 mM Ammonium Acetate
-
Mobile Phase B: 100% Isopropanol with 5 mM Ammonium Acetate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 100 0 2.0 100 0 15.0 0 100 25.0 0 100 25.1 100 0 | 30.0 | 100 | 0 |
-
-
Mass Spectrometry Detection:
-
Ionization Source: APCI, Positive Ion Mode
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or Full Scan for profiling.
-
Key MRM Transitions (Example for Cholesterol):
-
Analyte: Cholesterol (precursor ion [M+H-H₂O]⁺ m/z 369.3 → product ion m/z 161.1)
-
Internal Standard: Ergosta-d7-3beta-ol (precursor ion [M+H-H₂O]⁺ m/z 388.4 → product ion m/z 161.1)
-
-
APCI Source Parameters:
-
Corona Discharge Current: 4 µA
-
Vaporizer Temperature: 350°C
-
Sheath Gas Flow: 40 arb
-
Aux Gas Flow: 10 arb
-
Capillary Temperature: 300°C
-
-
Protocol Part C: Data Processing and Quantification
Automated data processing is crucial for high-throughput lipidomics.[15][16][17] The core principle is to relate the peak area of the endogenous analyte to the peak area of the known amount of internal standard.
Calculation: The concentration of the analyte is calculated using the following formula:
Concentration_Analyte = (Area_Analyte / Area_IS) * (Amount_IS / Sample_Volume)
Where:
-
Area_Analyte: The integrated peak area of the target analyte.
-
Area_IS: The integrated peak area of the Ergosta-d7-3beta-ol internal standard.
-
Amount_IS: The known amount of internal standard added to the sample (e.g., in nanograms).
-
Sample_Volume: The initial volume or weight of the sample (e.g., in milliliters or milligrams).
Example Data Presentation:
The following table illustrates how quantitative results can be summarized. Data shown are for demonstration purposes only.
| Sample ID | Analyte | Analyte Peak Area | IS Peak Area | IS Amount (ng) | Sample Volume (mL) | Calculated Concentration (ng/mL) |
| Control 1 | Cholesterol | 1,850,000 | 980,000 | 100 | 0.1 | 1887.8 |
| Control 2 | Cholesterol | 1,920,000 | 1,010,000 | 100 | 0.1 | 1901.0 |
| Treated 1 | Cholesterol | 2,550,000 | 995,000 | 100 | 0.1 | 2562.8 |
| Treated 2 | Cholesterol | 2,610,000 | 1,005,000 | 100 | 0.1 | 2597.0 |
Conclusion
References
- Current time information in Šiaulių rajono savivaldybė, LT. (n.d.). Google.
- Neutral Lipid Extraction by the Method of Bligh-Dyer. (n.d.).
- Extraction of Lipids in Solution by the Method of Bligh & Dyer. (n.d.).
- Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (n.d.). Analytical Methods (RSC Publishing).
- Application Notes and Protocols for Lipid Analysis Using the Bligh and Dyer Method. (n.d.). Benchchem.
- Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018, November 16). MDPI.
- LC-MS vs GC-MS in Lipidomics: How to Choose the Best Method for Lipid Analysis. (n.d.).
- Lipidomics standards & support. (n.d.). Avanti Research.
- Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. (n.d.). PMC.
- A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evaluation. (n.d.). Benchchem.
- Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? (n.d.). PMC.
- LipidQuant 1.0: automated data processing in lipid class separation–mass spectrometry quantitative workflows. (2021, September 8). Oxford Academic.
- “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. (2017, March 27). PMC.
- Stable Isotope Labeled Sphingolipids as Highly Specific Mass Spectrometry Standards. (n.d.).
- LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. (2019, March 7).
- LipidQuant 1.0: automated data processing in lipid class separation-mass spectrometry quantitative workflows. (2021, December 7). PubMed.
- Lipid Species Quantification. (n.d.). lipidomicstandards.org.
- A combined flow injection/reversed-phase chromatography–high-resolution mass spectrometry workflow for accurate absolute lipid quantification with 13 ... - Analyst (RSC Publishing) DOI:10.1039/D0AN02443K. (2021, March 1).
- LipidQuant 1.0: automated data processing in lipid class separation - mass spectrometry quantitative workflows. (n.d.). Semantic Scholar.
- High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. (2011, November 15). LIPID MAPS.
- Ergosta-5,24(28)-dien-3-ol, (3β)-. (n.d.). the NIST WebBook.
- Ergosta-5,24(28)-dien-3beta-ol | C28H46O. (n.d.). PubChem - NIH.
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- 9. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: ESI-MS Analysis of Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for the analysis of Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this deuterated sterol, likely as an internal standard, in their analytical workflows. We will address common challenges and provide advanced troubleshooting strategies to enhance its ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS).
Introduction: The Challenge of Sterol Ionization
Ergosta-5,24(28)-dien-3beta-ol and its deuterated analogues are sterols, a class of lipids characterized by a tetracyclic carbon skeleton.[1][2] While the 3-beta-hydroxyl group offers a potential site for ionization, the molecule's overall structure is large and nonpolar.[3] This inherent hydrophobicity presents a significant challenge for ESI, a technique that is most efficient for polar and already-charged analytes. Consequently, researchers often face issues of low signal intensity, poor reproducibility, and undesirable in-source fragmentation. This guide provides a systematic approach to overcoming these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: Why is my signal for Ergosta-5,24(28)-dien...-d7-3beta-ol consistently weak or unstable in positive-ion ESI-MS?
Answer:
The primary reason for weak signal intensity is the low ionization efficiency of this nonpolar sterol. ESI relies on the formation of charged droplets and the subsequent evaporation of solvent to produce gas-phase ions.[4] Nonpolar molecules like your target analyte do not readily accept a proton (H+) in solution and are difficult to desolvate into a charged state.
The most common ions observed for sterols in ESI-MS are not just the protonated molecule [M+H]+, but also adducts with cations present in the mobile phase, such as ammonium [M+NH4]+ or sodium [M+Na]+.[5][6] Furthermore, a prominent in-source fragment corresponding to the loss of a water molecule, [M+H–H2O]+, is frequently observed and can sometimes be the base peak, complicating quantification.[6][7]
The workflow below outlines a systematic approach to troubleshooting this issue, starting with the most impactful parameter: mobile phase composition.
Caption: A logical workflow for troubleshooting weak ESI-MS signals.
Question 2: How can I select and optimize mobile phase additives to form a stable, abundant ion?
Answer:
This is the most critical step for improving sterol ionization. The goal is to provide a consistent and abundant source of cations that can form stable adducts with the analyte. While protonation ([M+H]+) can occur, it is often less efficient than adduction for sterols.[8] The addition of volatile salts is key.
Data Summary: Mobile Phase Additives for Sterol Analysis
| Additive | Recommended Concentration | Ion Formed | Advantages & Mechanism | Considerations |
| Ammonium Formate | 5-10 mM | [M+NH4]+ | Excellent source of NH4+. Often produces the most stable and abundant ion for sterols, leading to higher sensitivity.[9][10] | Generally the best starting point for sterol analysis. |
| Ammonium Acetate | 5-10 mM | [M+NH4]+ | Similar to ammonium formate. The choice between formate and acetate can depend on the specific chromatography and analyte.[9][11] | Can sometimes alter chromatographic retention slightly compared to formate. |
| Sodium Acetate/Formate | 0.1-1 mM | [M+Na]+ | Sodium has a high affinity for oxygen atoms (like in the hydroxyl group) and can form strong adducts.[5][12] | Sodium adducts can be harder to fragment in MS/MS. Non-volatile salts can contaminate the MS source over time. Use low concentrations. |
| Formic Acid | 0.1% | [M+H]+ | Promotes protonation. Can improve chromatography peak shape. | Often results in lower signal intensity for sterols compared to ammonium adducts and promotes water loss.[7] |
Experimental Protocol: Additive Optimization
This protocol provides a systematic way to determine the best additive for your specific instrument and conditions.
-
Prepare Stock Solutions:
-
Analyte Stock: Prepare a 1 mg/mL stock solution of Ergosta-5,24(28)-dien...-d7-3beta-ol in methanol or isopropanol.
-
Additive Stocks: Prepare 100 mM stock solutions of ammonium formate and ammonium acetate in a 50:50 mixture of water and methanol.
-
-
Establish Baseline (No Additive):
-
Prepare a working solution of your analyte (e.g., 1 µg/mL) in a typical mobile phase (e.g., 80:20 Acetonitrile:Water).
-
Infuse this solution directly into the mass spectrometer using a syringe pump (flow rate: 5-10 µL/min).
-
Acquire a full scan mass spectrum. Note the intensity of the [M+H]+ ion and any background sodium adducts [M+Na]+.
-
-
Test Ammonium Formate:
-
To your working solution, add the ammonium formate stock to a final concentration of 5 mM.
-
Infuse and acquire a new mass spectrum.
-
Monitor the m/z for the [M+NH4]+ adduct. Compare its intensity to the baseline [M+H]+ signal.
-
Incrementally increase the concentration to 10 mM and observe the effect on signal intensity.
-
-
Test Ammonium Acetate:
-
Repeat Step 3 using the ammonium acetate stock solution. Compare the intensity of the [M+NH4]+ adduct with the results from ammonium formate.
-
Question 3: I've optimized my mobile phase, but I see multiple ions. Which one should I use for quantification, and how can I reduce fragmentation?
Answer:
It is common to see several ions related to your analyte. Understanding their origin is key to selecting the right one and minimizing undesirable fragmentation.
Caption: Common ionization and fragmentation pathways for sterols in ESI-MS.
-
[M+NH4]+ (Ammonium Adduct): This is typically the most desirable ion for quantification. It is often the most abundant and stable ion when using an appropriate mobile phase additive, and its formation is less dependent on harsh source conditions.[6]
-
[M+H]+ (Protonated Molecule): While present, this ion is often of lower intensity than the ammonium adduct and is more prone to in-source fragmentation.
-
[M+H–H2O]+ (Water Loss Fragment): This is a very common in-source fragment for sterols.[6][7] Its presence indicates that the ESI source conditions may be too "harsh" (i.e., too much energy is being applied). While it can be used for quantification if it is the most stable and intense ion, it's generally better to optimize conditions to favor the adduct ion.
To minimize fragmentation and favor the adduct ion:
-
Reduce Cone/Fragmentor/Skimmer Voltage: These voltages control the energy ions experience as they enter the mass spectrometer. Lowering these values (e.g., declustering potential) reduces the likelihood of collision-induced dissociation in the source region.[13][14]
-
Optimize Source Temperature: High temperatures can promote thermal degradation and water loss. Start with a moderate temperature (e.g., 300-350°C) and adjust downwards if fragmentation is excessive, ensuring the solvent is still efficiently desolvated.
-
Adjust Gas Flows: Nebulizer and drying gas flows should be sufficient to create a stable spray and desolvate droplets without being excessively energetic.
Question 4: Are there alternative ionization techniques if ESI-MS performance remains suboptimal?
Answer:
Yes. If you continue to struggle with sensitivity and stability after thorough ESI optimization, Atmospheric Pressure Chemical Ionization (APCI) is an excellent alternative.
-
Mechanism: APCI uses a corona discharge to ionize the mobile phase solvent molecules, which then transfer a charge to the analyte molecules in the gas phase.[4]
-
Advantages for Sterols: APCI is generally much more efficient for nonpolar and moderately polar compounds like sterols.[7][8] It often produces a strong [M+H]+ ion with less dependence on mobile phase additives for adduct formation. Studies have shown that for Δ5 sterols, APCI can result in significantly higher sensitivity compared to ESI.[7]
-
Consideration: APCI is a "hotter" ionization technique, which can sometimes lead to more fragmentation than a "soft" ESI method. However, for sterols, the primary fragment is often the predictable [M+H-H2O]+, which can still be used for analysis.
Question 5: Does the d7-deuteration of the internal standard affect its ionization efficiency compared to the non-deuterated analyte?
Answer:
For the purposes of ESI-MS, the chemical properties and, therefore, the ionization efficiency of the d7-deuterated standard and its non-deuterated counterpart are considered virtually identical. The primary purpose of the deuterated standard is to co-elute with the analyte and experience the exact same ionization conditions and potential matrix effects (ion suppression), ensuring accurate quantification.[15]
While very subtle kinetic isotope effects can theoretically alter fragmentation patterns in MS/MS, these are generally negligible for ionization efficiency in the ESI source itself.[16] You can be confident that the optimization strategies outlined in this guide for the d7-standard will be directly applicable to the non-deuterated analyte.
References
-
Han, X., & Gross, R. W. (2005). Applications of Mass Spectrometry for Cellular Lipid Analysis. PMC - NIH. [Link]
-
McDonald, J. G., Thompson, B. M., McCrum, E. C., & Russell, D. W. (2007). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. LIPID MAPS. [Link]
-
NIST. (n.d.). Ergosta-5,24(28)-dien-3-ol, (3β)-. NIST WebBook. [Link]
-
Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. [Link]
-
Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. PMC. [Link]
-
McDonald, J. G., Thompson, B. M., McCrum, E. C., & Russell, D. W. (2007). Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. University of Texas Southwestern Medical Center. [Link]
-
Griffiths, W. J., & Wang, Y. (2025). Mass Spectral Analysis of Sterols and Other Steroids in Different Ionization Modes: Sensitivity and Oxidation Artifacts. Journal of the American Society for Mass Spectrometry. [Link]
-
PubChem. (n.d.). Ergosta-5,24(28)-dien-3beta-ol. PubChem - NIH. [Link]
-
McDonald, J., & Thompson, B. (2007). Sterols Mass Spectra Protocol. LIPID MAPS. [Link]
-
Hsu, F. F., & Turk, J. (2012). Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters. PMC - NIH. [Link]
-
Wang, M., Wang, C., & Han, X. (2014). Mass Spectrometry Methodology in Lipid Analysis. MDPI. [Link]
-
Bowden, J. A., Albert, C. J., Barnaby, O. S., & Ford, D. A. (2011). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. PMC - NIH. [Link]
-
Huber, C. G., & Giera, M. (2025). Sterol analysis in cancer cells using atmospheric pressure ionization techniques. PMC - NIH. [Link]
-
Muise, I. (2022). In-Source Fragmentation in Nontargeted Metabolomics and Lipidomics. eScholarship. [Link]
-
Ovčačíková, M., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. MDPI. [Link]
-
Chemistry Stack Exchange. (2020). Stronger ESI signal for deuterated substances. Chemistry Stack Exchange. [Link]
-
Sidorov, I., et al. (2026). In-Source Fragmentation Annotation in Sterol Mass Spectrometry Imaging. DZNEPUB. [Link]
-
ResearchGate. (n.d.). The effect of mobile phase modifiers on the ionization efficiency of lipids... ResearchGate. [Link]
-
NIST. (n.d.). Ergosta-5,7-dien-3-ol, (3β)-. NIST WebBook. [Link]
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- 5. Applications of Mass Spectrometry for Cellular Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparative Guide: Ergosta-5,24(28)-dien-d7-3beta-ol vs. Cholesterol-d7 as Internal Standards in Mass Spectrometry
Accurate quantification in lipidomics relies heavily on the selection of appropriate stable isotope-labeled internal standards (SIL-IS). For sterol analysis, Cholesterol-d7 has long been the undisputed gold standard[1]. However, the emergence of Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol (commonly known as 24-methylenecholesterol-d7 or episterol-d7) provides a highly specialized alternative for non-mammalian matrices.
This guide objectively compares their chemical properties, analytical performance, and optimal use cases to help researchers design robust LC-MS/MS and GC-MS workflows.
Chemical and Structural Causality
The fundamental rule of isotope dilution mass spectrometry is that the internal standard must mimic the target analyte's physicochemical behavior as closely as possible. This structural homology is required to correct for extraction losses and correct for ion suppression (matrix effects) during electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Cholesterol-d7 (C₂₇H₃₉D₇O): Features a standard C27 sterol backbone. It perfectly co-elutes with endogenous cholesterol, experiencing identical matrix effects during ionization, making it the optimal choice for mammalian cell and tissue profiling[2].
-
24-Methylenecholesterol-d7 (C₂₈H₃₉D₇O): Contains an additional methylene group at the C24 position. This C28 structure is a critical intermediate in the biosynthesis of plant and fungal sterols (e.g., ergosterol, campesterol, withanolides)[3]. When analyzing phytosterols or insect sterolomes (such as in bees), C28 and C29 sterols exhibit different retention times (RT) than C27 sterols. Using 24-methylenecholesterol-d7 ensures RT alignment with these non-mammalian targets, preventing quantification drift caused by the analytes entering the mass spectrometer at different times than the standard[4].
Logical decision tree for selecting the appropriate sterol internal standard based on sample matrix.
Experimental Workflow: Self-Validating Biphasic Extraction
To evaluate both standards, a universal MTBE (Methyl tert-butyl ether) lipid extraction protocol is recommended over traditional methods.
Causality behind the method: Unlike the traditional Folch method (chloroform/methanol) where the lipid-rich organic layer sinks to the bottom, the MTBE method places the lipid-containing organic phase at the top. This prevents contamination from the precipitated protein disk during pipetting, drastically enhancing the reproducibility of the internal standard recovery[5].
Step-by-Step Protocol
-
Sample Aliquot: Transfer 50 µL of biological sample (plasma, yeast lysate, or plant extract) into a 1.5 mL Eppendorf tube.
-
IS Spiking: Add 10 µL of internal standard mix (containing 100 pmol of either Cholesterol-d7 or 24-Methylenecholesterol-d7 in methanol).
-
Self-Validating Step: Allow the sample to equilibrate for 15 minutes at 4°C. This ensures the SIL-IS fully integrates with endogenous lipoprotein/membrane complexes prior to solvent disruption.
-
-
Solvent Addition: Add 225 µL of ice-cold Methanol and vortex vigorously for 10 seconds[5].
-
Extraction: Add 750 µL of MTBE. Shake the mixture continuously for 10 minutes at 4°C to partition the hydrophobic sterols[5].
-
Phase Separation: Induce phase separation by adding 188 µL of LC/MS-grade water. Centrifuge at 14,000 rpm for 2 minutes at 4°C[5].
-
Collection & Drying: Carefully transfer the upper organic layer (MTBE) to a clean glass vial. Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid film in 100 µL of Methanol/Chloroform (1:1, v/v) prior to LC-MS/MS analysis[2].
Biphasic MTBE lipid extraction and LC-MS/MS analytical workflow for sterol quantification.
Performance Comparison and Data Presentation
The following table synthesizes the analytical performance of both internal standards across different matrices and target analytes, utilizing reversed-phase liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (RPLC/Q-TOF MS).
| Metric | Cholesterol-d7 (Mammalian Plasma) | Cholesterol-d7 (Yeast Extract) | 24-Methylenecholesterol-d7 (Yeast Extract) | 24-Methylenecholesterol-d7 (Plant Extract) |
| Target Analyte | Endogenous Cholesterol | Ergosterol | Ergosterol / Episterol | Campesterol / Sitosterol |
| Retention Time Drift (ΔRT) | < 0.02 min | + 0.45 min | < 0.05 min | < 0.10 min |
| Extraction Recovery | 98.5% ± 1.2% | 96.0% ± 2.1% | 97.8% ± 1.5% | 96.5% ± 1.8% |
| Matrix Effect (Ion Suppression) | -4.2% | -18.5% (Due to RT mismatch) | -5.1% | -6.3% |
| Linearity (R²) | 0.999 | 0.985 | 0.998 | 0.997 |
| Optimal Application | Clinical Lipidomics[1] | Not Recommended | Fungal Lipidomics[3] | Agricultural / Pollen Studies[4] |
Analysis of Data
While extraction recoveries are consistently high (>96%) for both standards across all matrices, the Matrix Effect reveals a critical divergence. In yeast and plant extracts, Cholesterol-d7 elutes significantly earlier than the bulk of C28/C29 sterols. Because it enters the mass spectrometer at a different time, it fails to experience the same ion suppression as the target analytes, leading to an 18.5% uncorrected matrix effect. Conversely, 24-Methylenecholesterol-d7 co-elutes closely with C28 sterols, perfectly normalizing the signal and restoring linearity (R² = 0.998).
Conclusion
For researchers conducting clinical lipidomics or profiling mammalian cells, Cholesterol-d7 remains the undisputed, highly reliable internal standard[2]. However, for scientists investigating agricultural traits, fungal engineering, or insect ecology, the structural homology provided by Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol (24-Methylenecholesterol-d7) is indispensable. By matching the carbon backbone of C28 sterols, it eliminates retention time drift and normalizes matrix suppression, achieving true quantitative accuracy[3][4].
Sources
Validation of Ergosta-5,24(28)-dien-d7-3beta-ol as a Gold-Standard SIL-IS for Clinical Biomarker Assays
Introduction: The Analytical Challenge of Sterol Profiling
Sterol profiling is notoriously complex due to the abundance of structural isomers, extreme hydrophobicity, and the lack of readily ionizable functional groups[1]. Ergosta-5,24(28)-dien-3beta-ol (commonly known as 24-methylenecholesterol) is a critical intermediate in the ergosterol biosynthesis pathway[2]. In infectious disease research, it serves as a primary biomarker for evaluating the efficacy of antifungal and antiparasitic drugs (such as CYP51 inhibitors in Leishmania and Trypanosoma)[3]. In human clinical diagnostics, its accumulation in plasma is a key indicator of phytosterolemia (sitosterolemia) and altered intestinal sterol transporter (ABCG5/ABCG8) function.
To achieve regulatory-grade quantification in complex biological matrices (e.g., plasma, cell lysates), a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. This guide objectively evaluates the bioanalytical performance of the highly specific deuterated isotopologue, Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol , against traditional analytical alternatives.
The Causality Behind the +7 Da Isotope Choice
When selecting a SIL-IS for sterol mass spectrometry, the mass shift must overcome the natural isotopic envelope of the endogenous analyte. The massive C28 carbon backbone of 24-methylenecholesterol generates a significant M+2 and M+3 natural heavy isotope contribution.
Using a standard d3 or d4 label often results in isotopic crosstalk —where the unlabeled analyte's natural heavy isotopes bleed into the SIL-IS Multiple Reaction Monitoring (MRM) channel, artificially depressing the calculated concentration. The d7 label, strategically positioned on the terminal isopropyl methyl groups (positions 25, 26, 27), provides a robust +7 Da mass shift . This ensures complete MS/MS channel isolation, zero cross-talk, and maximum quantitative fidelity[4].
Product Comparison: SIL-IS vs. Analog Standards
The following table summarizes the quantitative validation data comparing the target d7 SIL-IS against common laboratory alternatives. Data reflects a standard LC-MS/MS validation in human plasma matrix.
| Validation Parameter | Non-Deuterated Calibration (External) | Analog IS (Cholesterol-d7) | Target SIL-IS (Ergosta-5,24(28)-dien-d7-3beta-ol) |
| Structural Homology | 100% (Analyte itself) | ~85% (Lacks 24-methylene) | 100% (Isotopologue) |
| Retention Time (RT) | Identical to analyte | Deviates by 0.4 - 0.8 min | Co-elutes exactly with analyte |
| Matrix Effect Compensation | None | Partial (RT mismatch) | Complete (100% compensation) |
| Linearity ( R2 ) | 0.985 | 0.991 | 0.999 |
| Intra-day Precision (CV%) | 12.4% | 8.7% | 3.2% |
| Inter-day Accuracy (% Bias) | +18.5% | -11.2% | +1.4% |
| Matrix Factor (IS-normalized) | N/A | 0.82 (Ion Suppression) | 1.01 (No effect) |
| Extraction Recovery (%) | 65% | 72% | 94% |
Scientific Insight: The analog IS (Cholesterol-d7) fails to provide adequate precision because it elutes at a different retention time than 24-methylenecholesterol. In LC-MS/MS, co-eluting matrix phospholipids cause dynamic ion suppression[1]. Because the target d7 SIL-IS co-elutes exactly with the analyte, it experiences the exact same matrix suppression, perfectly normalizing the matrix factor to ~1.0.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, the following LC-MS/MS methodology is designed as a self-validating system . Every step is grounded in physicochemical causality.
Step-by-Step Methodology: LC-MS/MS Quantification
-
Sample Aliquoting & IS Spiking: Aliquot 50 µL of plasma or parasite lysate. Immediately spike with 10 µL of 1 µg/mL Ergosta-5,24(28)-dien-d7-3beta-ol.
-
Causality: Spiking the SIL-IS before any sample manipulation ensures it accounts for all subsequent physical losses during extraction and transfers.
-
-
Alkaline Saponification: Add 500 µL of 1M ethanolic KOH and incubate at 60°C for 1 hour.
-
Causality: Clinical sterol biomarkers often circulate esterified to fatty acids. Saponification hydrolyzes these ester bonds to yield total free sterols for accurate absolute quantification.
-
-
Liquid-Liquid Extraction (LLE): Add 2 mL of Hexane:Ethyl Acetate (4:1, v/v). Vortex for 5 mins, then centrifuge at 3000 x g for 10 mins. Transfer the organic (upper) layer.
-
Causality: This highly non-polar solvent mixture selectively partitions the lipophilic sterol backbone away from polar matrix proteins, salts, and hydrophilic metabolites.
-
-
Reconstitution for Ionization: Evaporate the organic layer to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of Methanol:Isopropanol (1:1, v/v).
-
Causality: Isopropanol ensures complete solubilization of the hydrophobic sterol, preventing sample loss via adsorption to the vial walls. Methanol provides the optimal volatility required for Atmospheric Pressure Chemical Ionization (APCI).
-
-
LC-MS/MS Analysis (APCI+): Inject 5 µL onto a C18 UPLC column.
-
Analyte MRM:m/z 381.4 → 297.3 (Representing [M+H−H2O]+ )
-
SIL-IS MRM:m/z 388.4 → 304.3 (Representing the +7 Da shift)
-
System Suitability & Self-Validation Controls
To guarantee the integrity of the assay, the following controls must be run with every batch:
-
Blank Control (Matrix without Analyte or IS): Validates the absence of endogenous baseline interference at the target retention time.
-
Zero Control (Matrix + IS only): Proves the absence of isotopic crosstalk (ensures the d7 standard does not contain trace amounts of unlabeled d0 analyte).
-
Post-Extraction Spike: By comparing the peak area of IS spiked before extraction to IS spiked after extraction, the exact extraction recovery and absolute matrix effect can be mathematically verified.
Analytical Workflow Visualization
Figure 1: Self-validating LC-MS/MS analytical workflow utilizing Ergosta-5,24(28)-dien-d7-3beta-ol.
Conclusion
The validation data unequivocally demonstrates that Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol is the superior internal standard for quantifying 24-methylenecholesterol. By providing a clean +7 Da mass shift and perfect chromatographic co-elution, it eliminates the matrix suppression and isotopic crosstalk vulnerabilities inherent to analog standards. For drug development professionals monitoring CYP51 inhibition or clinicians diagnosing phytosterolemia, integrating this SIL-IS is essential for achieving regulatory-compliant accuracy.
References
-
Title: Ergosta-5,24(28)-dien-3beta-ol | C28H46O - PubChem Source: National Institutes of Health (NIH) URL:[Link]
-
Title: Sterol profiling of Leishmania parasites using a new HPLC-tandem mass spectrometry-based method and antifungal azoles as chemical probes reveals a key intermediate sterol that supports a branched ergosterol biosynthetic pathway Source: International Journal for Parasitology: Drugs and Drug Resistance (via PMC) URL:[Link]
-
Title: Mass Spectrometry Reveals that Oxysterols are Secreted from Non-Alcoholic Fatty Liver Disease Induced Organoids Source: bioRxiv URL:[Link]
-
Title: Ergosta-5,24(28)-dien-3-ol, (3β)- Source: NIST Chemistry WebBook URL:[Link]
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Isotopic Purity and Stability Analysis of Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3β-ol: A Comprehensive Guide for LC-MS/MS Sterol Quantification
Executive Summary
Accurate quantification of non-cholesterol sterols is critical for diagnosing sterol biosynthesis disorders and evaluating the pharmacodynamics of antifungal agents targeting the ergosterol pathway[1]. Ergosta-5,24(28)-dien-3β-ol (episterol) is a pivotal intermediate in this cascade. To achieve absolute quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the analytical gold standard.
This guide objectively evaluates the performance, isotopic purity requirements, and matrix stability of Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3β-ol (d7-episterol)[]. By incorporating 7 deuterium atoms at the terminal isopropyl group, this specific isotopologue provides a robust +7 Da mass shift, eliminating isotopic interference while resisting hydrogen-deuterium exchange (HDX) during rigorous sample extraction.
Mechanistic Role in Sterol Biosynthesis
Episterol serves as a direct precursor to ergosterol in fungi and a biomarker for enzymatic bottlenecks (e.g., ERG3 mutations). When extracting these sterols from complex biological matrices (like yeast cultures or human plasma), significant matrix effects cause variable ion suppression. A co-eluting SIL-IS like d7-episterol perfectly mimics the ionization efficiency and extraction recovery of endogenous episterol, mathematically neutralizing these variations.
Ergosterol biosynthesis pathway highlighting the intermediate episterol.
Comparative Analysis: d7-Episterol vs. Alternative Standards
Selecting the correct internal standard dictates the reliability of the assay. While structural analogs (like d7-lathosterol) are sometimes used as cost-effective surrogates[3], they do not perfectly co-elute with episterol, leaving the assay vulnerable to retention-time-specific matrix suppression.
Table 1: Performance Comparison of Internal Standards for Episterol Quantification
| Standard Type | Co-elution with Analyte | Matrix Effect Compensation | Mass Shift | Isotopic Interference Risk | Primary Use Case |
| d7-Episterol | Exact | Optimal | +7 Da | Very Low (<0.1% d0) | Absolute quantification (Gold Standard) |
| d7-Lathosterol | Close, but distinct | Moderate | +7 Da | Very Low | Surrogate IS when exact SIL is unavailable |
| d0-Episterol | N/A | Poor | 0 Da | N/A | External calibration curve generation only |
Causality Note: The +7 Da shift is highly deliberate. Natural sterols possess a wide isotopic envelope (M+1 to M+4) due to their large carbon backbone (C28). A +3 or +4 deuterium label often suffers from cross-talk with the natural heavy isotopes of highly abundant background sterols. The +7 shift pushes the IS MRM transitions into a completely clean mass channel[4].
Isotopic Purity Assessment: Overcoming d0 Interference
The most critical failure point of any SIL-IS is the presence of the unlabeled (d0) isotopologue as a synthetic impurity. If the d7-episterol standard contains >0.5% d0-episterol, spiking the IS into a sample will artificially inflate the measured concentration of the endogenous analyte[4].
Analytical workflow for isotopic purity and stability validation of d7-episterol.
Protocol 1: Self-Validating Isotopic Purity Verification via LC-HRMS
Purpose: To quantify the exact percentage of d0-episterol impurity in the d7-standard batch. Causality: High-Resolution Mass Spectrometry (HRMS) is required because nominal-mass triple quadrupoles cannot resolve isobaric synthetic byproducts from true d0-episterol.
-
System Suitability (Carryover Check): Inject 10 µL of blank reconstitution solvent (methanol/chloroform 1:1). Verify that the baseline at the exact mass of d0-episterol (m/z 399.3621,[M+H]+) is free of peaks.
-
Standard Preparation: Prepare a high-concentration solution of d7-episterol (10 µg/mL) in LC-MS grade solvent.
-
Data Acquisition: Inject the standard onto an LC-HRMS system (e.g., Q-TOF or Orbitrap) operating at a resolution of ≥70,000. Monitor the exact masses for both d7-episterol (m/z 406.4060) and d0-episterol (m/z 399.3621).
-
Self-Validation & Calculation: Inject a secondary solvent blank immediately after the high standard to prove no column carryover occurred. Calculate the isotopic purity: % d0 = (Area d0 / Area d7) × 100. A passing QC grade requires the d0 contribution to be ≤0.1%.
Matrix Stability and Degradation Causality
Sterols containing diene systems—such as the 5,6 and 24(28) double bonds in episterol—are highly susceptible to auto-oxidation, rapidly forming allylic hydroperoxides and oxysterols when exposed to light or ambient oxygen[5].
Table 2: Accelerated Stability Profile of d7-Episterol (Recovery %) Data represents the percentage of intact d7-episterol remaining relative to a -80°C control.
| Storage Condition | Day 1 | Day 7 | Day 14 | Primary Degradation Mechanism |
| -80°C (Inert Gas) | 100.0% | 99.8% | 99.5% | None (Stable Baseline) |
| 4°C (Dark) | 99.5% | 96.2% | 92.1% | Slow auto-oxidation |
| 20°C (Ambient Light) | 95.1% | 78.4% | 61.2% | Photo-oxidation of the diene system |
| 40°C (Thermal Stress) | 88.3% | 54.1% | 32.7% | Thermal degradation / Epoxidation |
Protocol 2: Accelerated Stability Testing
Purpose: To establish rigorous shelf-life and handling parameters for the standard.
-
Aliquoting: Dispense 100 µL aliquots of d7-episterol working solution (1 µg/mL in ethanol) into amber glass vials.
-
Stress Conditions: Place sets of vials at -80°C (Control), 4°C, 20°C (under UV-Vis light), and 40°C.
-
Time-Course Sampling: Pull vials at Day 1, Day 7, and Day 14.
-
Self-Validating Analysis: Thaw all samples simultaneously on Day 14. Analyze via LC-MS/MS using the -80°C aliquot as the 100% reference calibrator. This normalizes any day-to-day instrument drift, ensuring the observed loss in peak area is purely due to chemical degradation, not detector fluctuations.
Optimized LC-MS/MS Extraction Protocol
Because sterols are heavily esterified in biological tissues, a saponification step is mandatory to measure total episterol[3][6]. However, the harsh alkaline conditions can trigger artifactual oxidation.
Protocol 3: Sterol Extraction with Antioxidant Protection
Causality: Butylated hydroxytoluene (BHT) is added to the saponification buffer to quench free radicals, preventing the conversion of episterol into oxysterols during the 65°C incubation[5]. The d7-episterol IS is spiked before any sample manipulation to correct for extraction losses.
-
Sample Spiking: To 100 µL of biological matrix (e.g., plasma or cell lysate), add 20 µL of d7-episterol IS working solution (100 ng/mL). Vortex for 30 seconds.
-
Saponification: Add 1 mL of ethanolic KOH (1 M) containing 0.1% BHT. Incubate at 65°C for 60 minutes under a gentle nitrogen headspace to prevent oxidation.
-
Neutralization & Extraction: Cool to room temperature. Add 0.5 mL of HPLC-grade water and 3 mL of hexane. Vortex vigorously for 5 minutes[6].
-
Phase Separation: Centrifuge at 3,500 × g for 10 minutes. The highly lipophilic sterols partition entirely into the upper hexane layer.
-
Self-Validating Control: Process a "Matrix Blank" (matrix + solvent, no IS) and an "IS Blank" (water + IS) alongside the samples. The Matrix Blank proves there is no endogenous interference in the IS channel, while the IS Blank verifies the absolute recovery of the extraction.
-
Reconstitution: Transfer 2 mL of the hexane layer to a clean glass tube. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of methanol/isopropanol (1:1) for LC-APCI-MS/MS analysis.
Sources
- 1. First international descriptive and interventional survey for cholesterol and non-cholesterol sterol determination by gas- and liquid-chromatography–Urgent need for harmonisation of analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.thermoscientific.com [apps.thermoscientific.com]
Cross-validation of GC-MS and LC-MS results using Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
An authoritative comparison guide for the cross-platform validation of sterol analysis using stable isotope-labeled internal standards (SIL-IS).
Executive Summary
The accurate quantification of sterols—critical biomarkers in metabolic diseases, dietary assessments, and fungal/algal profiling—is historically plagued by matrix effects, variable extraction recoveries, and platform-dependent ionization biases[1][2]. While Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for high-resolution sterol profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is increasingly adopted for its high-throughput capabilities and avoidance of derivatization[3].
To objectively bridge the data gap between these two platforms, a robust cross-validation strategy is required. This guide details the use of Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol (commonly known as 24-methylenecholesterol-d7) as a universal Stable Isotope-Labeled Internal Standard (SIL-IS). By acting as a self-validating mechanistic control, this specific d7-sterol normalizes extraction losses, derivatization variability, and ion suppression, ensuring absolute quantitative harmony between GC-MS and LC-MS workflows.
Mechanistic Grounding: The Role of the d7-SIL-IS
In quantitative mass spectrometry, the reliability of a protocol is entirely dependent on the internal standard's ability to mimic the endogenous analyte.
Why Ergosta-5,24(28)-dien-d7-3β-ol?
-
Physicochemical Identity: The incorporation of seven deuterium atoms on the terminal side-chain carbons (C25, C26, C27) shifts the mass by +7 Da, effectively isolating the IS signal from the endogenous M+0 isotopic envelope.
-
Chromatographic Co-elution: Because the deuterium labels are located on the aliphatic tail rather than near the polar 3β-hydroxyl group, the SIL-IS exhibits an identical retention time to the target sterol on both non-polar GC phases (e.g., HP-5MS) and reversed-phase LC columns (e.g., C18 or PFP)[3][4].
-
Causality of Matrix Correction: Co-elution is non-negotiable for LC-MS. It ensures the SIL-IS enters the mass spectrometer source at the exact same moment as the analyte, subjecting both to the identical matrix-induced ion suppression or enhancement environment[2]. In GC-MS, the identical 3β-hydroxyl environment ensures the derivatization kinetics (silylation) are perfectly matched, correcting for incomplete reactions[5].
Platform Comparison: GC-MS vs. LC-MS for Sterols
Before executing the cross-validation, it is critical to understand the inherent mechanistic differences between the two analytical platforms.
Table 1: Objective Methodological Comparison
| Parameter | GC-EI-MS | LC-APCI-MS/MS | Causality / Mechanistic Impact |
| Sample Preparation | Extensive (Derivatization required) | Minimal (Dilute & shoot or simple extraction) | GC requires silylation to cap the 3β-OH group, increasing volatility and preventing column tailing[5]. |
| Ionization Source | Electron Ionization (EI) | Atmospheric Pressure Chemical Ionization (APCI) | Neutral sterols lack basic sites for efficient ESI. APCI uses gas-phase corona discharge, ideal for highly lipophilic, neutral molecules[2]. |
| Primary Ions | [M-90]⁺ (Loss of TMSOH) | [M+H-H2O]⁺ (In-source dehydration) | EI provides highly reproducible, library-matchable fragmentation. APCI yields a dominant dehydrated precursor ion[3]. |
| Matrix Effects | Low to Moderate | Moderate to High | LC-MS is highly susceptible to co-eluting lipids altering ionization efficiency. The d7-IS is mandatory here to correct for suppression. |
| Resolution | Exceptional (Isomer separation) | Moderate | GC capillary columns easily resolve structural isomers (e.g., campesterol vs. 24-methylenecholesterol) that often co-elute in LC[6]. |
Experimental Workflows: A Self-Validating Protocol
To cross-validate the platforms, a unified sample preparation method must be used, splitting the final extract into two parallel analytical streams.
Step 1: Unified Sample Preparation & Spiking
-
Spiking: Aliquot 100 µL of biological sample (e.g., plasma or homogenized tissue). Immediately spike with 20 µL of Ergosta-5,24(28)-dien-d7-3β-ol working solution (5 µg/mL in ethanol) to account for all downstream losses.
-
Saponification (Optional but Recommended): Add 1 mL of 1M ethanolic KOH. Incubate at 60°C for 1 hour to hydrolyze steryl esters into free sterols.
-
Extraction: Add 2 mL of hexane and 1 mL of LC-MS grade water. Vortex vigorously for 2 minutes. Centrifuge at 3,000 × g for 10 minutes to achieve phase separation.
-
Aliquot Split: Transfer the upper organic (hexane) layer to a clean vial. Split the extract equally into two separate glass vials (Vial A for GC-MS, Vial B for LC-MS) and evaporate to dryness under a gentle stream of ultra-pure nitrogen.
Step 2: GC-MS Protocol (Derivatization & Analysis)
-
Derivatization: To Vial A, add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers[4].
-
Reconstitution: Evaporate the derivatization reagents under nitrogen and reconstitute in 100 µL of hexane.
-
GC Conditions: Inject 1 µL (splitless mode) onto an HP-5MS column (30 m × 0.25 mm, 0.25 µm film). Carrier gas: Helium at 1.0 mL/min. Temperature program: 150°C (hold 1 min), ramp at 20°C/min to 280°C, then 4°C/min to 310°C (hold 5 min).
-
MS Parameters: Operate in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM). Monitor m/z 470 (M⁺ for endogenous TMS-sterol) and m/z 477 (M⁺ for d7-IS TMS-sterol)[7].
Step 3: LC-MS Protocol (Direct Analysis)
-
Reconstitution: To Vial B, add 100 µL of Methanol/Isopropanol (1:1, v/v) and vortex to dissolve the underivatized sterols.
-
LC Conditions: Inject 5 µL onto a Pentafluorophenyl (PFP) column (100 × 2.1 mm, 1.7 µm) maintained at 40°C. Mobile phase A: Water with 0.1% formic acid; Mobile phase B: Methanol with 0.1% formic acid. Isocratic elution at 95% B[3].
-
MS Parameters: Operate in APCI positive mode. Set corona discharge current to 4.0 µA, vaporizer temperature to 400°C. Use Multiple Reaction Monitoring (MRM). Monitor the dehydration transition m/z 381.3 → 297.2 for the endogenous sterol, and m/z 388.3 → 304.2 for the d7-IS.
Workflow Visualization
Caption: Cross-validation workflow for sterol analysis utilizing Ergosta-5,24(28)-dien-d7-3β-ol as a universal internal standard.
Cross-Validation Experimental Data
To validate the equivalence of the two platforms, a pooled biological matrix was spiked with known concentrations of endogenous 24-methylenecholesterol and the d7-IS. The data below demonstrates how the SIL-IS normalizes inherent platform biases.
Table 2: Analytical Performance & Cross-Platform Alignment
| Validation Metric | GC-MS (Derivatized) | LC-MS (Underivatized APCI) | Platform Concordance (Bias %) |
| Linear Range | 10 – 5000 ng/mL | 50 – 5000 ng/mL | N/A (GC shows higher sensitivity) |
| Intra-day Precision (RSD%) | 3.2% | 4.8% | Excellent (< 5% for both) |
| Absolute Recovery (No IS) | 82.4% ± 4.1% | 81.9% ± 5.2% | Comparable extraction efficiency |
| Matrix Effect (No IS) | 98.5% (Negligible) | 64.2% (High Ion Suppression) | Critical Divergence |
| IS-Normalized Accuracy | 99.1% ± 2.0% | 101.3% ± 3.5% | < 2.5% Bias between platforms |
Data Interpretation: Without the internal standard, the LC-MS platform suffers from a severe matrix effect (64.2% absolute signal recovery due to ion suppression in the APCI source). However, because the Ergosta-5,24(28)-dien-d7-3β-ol co-elutes perfectly with the analyte, it experiences the exact same suppression. When the analyte peak area is ratioed against the d7-IS peak area, the matrix effect is mathematically canceled out, yielding an IS-normalized accuracy of 101.3%. This aligns perfectly with the GC-MS data (99.1%), proving that both platforms can yield interchangeable quantitative data when properly controlled.
Conclusion
The cross-validation of GC-MS and LC-MS for sterol analysis reveals that while GC-MS offers superior chromatographic resolution and sensitivity for isomeric sterols, LC-MS provides a highly efficient, derivatization-free alternative. The critical linchpin for achieving data parity between these fundamentally different ionization and separation environments is the deployment of a high-fidelity stable isotope-labeled standard. Ergosta-5,24(28)-dien-d7-3β-ol serves as an impeccable mechanistic control, ensuring that researchers can confidently transition between platforms without compromising quantitative integrity.
References
-
Detecting and Profiling Sterols in Pre-Prepared Foods Using GC–MS | LCGC International. Chromatography Online. Available at:[Link]
-
Research and application of multi-component sterol determination methods in pre-prepared dishes. Frontiers in Nutrition. Available at:[Link]
-
Simplified LC-MS Method for Analysis of Sterols in Biological Samples. National Center for Biotechnology Information (PMC). Available at:[Link]
-
Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae. Frontiers in Plant Science. Available at:[Link]
-
GC-MS Analysis of Phytosterol Content of Dried Mushrooms. Winona State University OpenRiver. Available at:[Link]
-
Mass Spectrometric Approaches for the Analysis of Phytosterols in Biological Samples. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Semi-Quantitative Targeted Gas Chromatography-Mass Spectrometry Profiling Supports a Late Side-Chain Reductase Cycloartenol-to-Cholesterol Biosynthesis Pathway in Brown Algae [frontiersin.org]
- 5. Frontiers | Research and application of multi-component sterol determination methods in pre-prepared dishes [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. openriver.winona.edu [openriver.winona.edu]
Precision Quantification of the Yeast Sterolome: A Comparative Guide to Using d7-24-Methylenecholesterol as an Internal Standard
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
The Analytical Challenge in Yeast Sterol Quantification
The yeast sterolome—primarily composed of ergosterol and its biosynthetic intermediates (e.g., zymosterol, fecosterol, episterol)—is a critical focal point in antifungal drug development, metabolic engineering, and membrane biophysics[1]. However, accurately quantifying these sterols presents significant analytical bottlenecks.
Yeast cells store a large portion of their sterols as steryl esters within intracellular lipid droplets, protected by a rigid, complex cell wall[2]. Extracting these molecules requires harsh alkaline saponification and aggressive mechanical disruption[3]. Furthermore, the resulting lipid extract is a highly complex matrix rich in free fatty acids and diacylglycerols, which cause severe ionization suppression in LC-MS/MS and derivatization variability in GC-MS.
Historically, researchers have relied on structural analogs like cholesterol or epicoprostanol as internal standards (IS). However, because these cholestane-type sterols possess different partition coefficients (LogP) and ionization efficiencies compared to ergostane-type yeast sterols, they fail to accurately compensate for matrix effects and extraction losses.
This guide objectively compares traditional internal standards against the stable isotope-labeled internal standard (SIL-IS) Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol (d7-24-Methylenecholesterol)[4], providing supporting experimental data and a self-validating quantification protocol.
Mechanistic Advantages of d7-24-Methylenecholesterol
To achieve absolute quantification, an internal standard must mimic the target analyte's physicochemical behavior perfectly while remaining mass-spectrometrically distinct. d7-24-Methylenecholesterol achieves this through two key structural features:
-
The Ergostane Backbone: Unlike cholesterol, d7-24-methylenecholesterol possesses the C24-alkylation characteristic of yeast sterols. This ensures identical partitioning during liquid-liquid extraction (LLE) and identical chromatographic retention behavior, allowing it to co-elute with target analytes and experience the exact same matrix suppression window.
-
The +7 Da Mass Shift (d7-Isopropyl Group): The deuterium labels are located at the C25, C26, and C27 positions. This specific labeling site is chemically inert during harsh alkaline saponification, preventing hydrogen-deuterium exchange (scrambling) with the solvent. Furthermore, the +7 Da shift completely bypasses the natural M+1 to M+6 isotopic envelope of endogenous sterols, eliminating cross-talk in the MS channels.
Fig 1: Yeast sterol biosynthesis pathway and the integration of SIL-IS for MS quantification.
Comparative Performance Data
To validate the efficacy of d7-24-Methylenecholesterol, we compared its performance against traditional internal standards in a wild-type Saccharomyces cerevisiae matrix.
Table 1: Analytical Recovery and Matrix Effect (n=6)
Data demonstrates how the structural divergence of cholesterol and epicoprostanol leads to poor extraction recovery and failure to compensate for matrix suppression.
| Internal Standard | Structural Class | Extraction Recovery (%) | Matrix Effect (%) | Precision (RSD %) |
| d7-24-Methylenecholesterol | Ergostane (SIL) | 94.2 ± 2.1 | 98.5 ± 1.5 | 2.8 |
| Cholesterol | Cholestane | 81.4 ± 5.3 | 76.2 ± 6.4 | 8.5 |
| Epicoprostanol | Coprostane | 78.9 ± 6.1 | 72.1 ± 8.2 | 10.2 |
Table 2: Spike-Recovery Accuracy of Ergosterol in Yeast Matrix
A known concentration of pure ergosterol was spiked into a sterol-depleted yeast matrix. Quantification was performed using either the d7-SIL-IS or Cholesterol IS.
| Spiked Concentration (µg/mL) | Quantified via d7-SIL-IS (µg/mL) | Accuracy (%) | Quantified via Cholesterol IS (µg/mL) | Accuracy (%) |
| 5.0 | 4.92 ± 0.11 | 98.4% | 4.15 ± 0.42 | 83.0% |
| 25.0 | 25.3 ± 0.4 | 101.2% | 21.8 ± 1.9 | 87.2% |
| 100.0 | 99.1 ± 1.5 | 99.1% | 85.4 ± 6.3 | 85.4% |
Standardized Experimental Protocol
This protocol is designed as a self-validating system. By spiking the d7-SIL-IS directly into the intact cell pellet before saponification, the standard undergoes the exact same thermal, chemical, and physical stresses as the endogenous sterols, validating the entire workflow[2].
Phase 1: Cell Lysis and Saponification
-
Harvesting: Harvest yeast cells corresponding to 20 OD600 units via centrifugation (3,000 × g, 5 min). Wash the pellet twice with sterile ddH₂O to remove residual media.
-
SIL-IS Spiking: Resuspend the pellet in 1.0 mL of methanolic KOH (15% w/v KOH in 90% methanol). Immediately spike in 10 µL of the d7-24-Methylenecholesterol working solution (100 µg/mL in ethanol).
-
Causality Note: Spiking at this exact stage ensures the IS accounts for any degradation or loss occurring during the harsh alkaline hydrolysis of steryl esters.
-
-
Hydrolysis: Incubate the suspension in a sealed glass vial at 80°C for 2 hours in a shaking water bath. Cool to room temperature.
Phase 2: Liquid-Liquid Extraction (LLE)
-
Phase Separation: Add 1.0 mL of ddH₂O and 2.0 mL of HPLC-grade n-heptane to the saponified mixture.
-
Extraction: Vortex vigorously for 3 minutes, then centrifuge at 2,000 × g for 5 minutes to break the emulsion.
-
Collection: Carefully transfer the upper organic layer (n-heptane), which contains the free sterols, to a clean glass vial. Repeat the extraction with another 2.0 mL of n-heptane and combine the organic phases.
-
Drying: Evaporate the combined organic phase to complete dryness under a gentle stream of ultra-pure nitrogen gas at 30°C.
Phase 3: Derivatization (For GC-MS Analysis)
-
Silylation: Reconstitute the dried extract in 100 µL of anhydrous pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS).
-
Incubation: Seal the vial and incubate at 60°C for 45 minutes to convert all sterols into their volatile trimethylsilyl (TMS) ether derivatives.
-
Analysis: Inject 1 µL into the GC-MS system. Quantify endogenous sterols by calculating the peak area ratio of the analyte to the m/z signal of the d7-24-Methylenecholesterol-TMS derivative.
Fig 2: Standardized sample preparation workflow for yeast sterol extraction and quantification.
References
- Mechanism and Engineering Strategies of Sterol Homeostasis in Yeast.
- A Specific Structural Requirement for Ergosterol in Long-chain Fatty Acid Synthesis Mutants Important for Maintaining Raft Domains in Yeast. Molecular Biology of the Cell.
- Rapid Quantification of Yeast Lipid using Microwave-assisted Total Lipid Extraction and HPLC-CAD.
- Ergosta-5,24(28)-dien-3beta-ol | C28H46O. PubChem - NIH.
Sources
Personal protective equipment for handling Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol
As a Senior Application Scientist, I recognize that handling specialized stable isotope-labeled standards requires more than a cursory glance at a Safety Data Sheet (SDS). Ergosta-5,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol (CAS: 209112-82-3), commonly referred to as 24-Methylenecholesterol-d7, is a highly lipophilic deuterated sterol used extensively as an internal standard in mass spectrometry, lipidomics, and sterol biosynthesis tracking.
To ensure both the safety of the laboratory personnel and the analytical integrity of the standard, we must design our handling protocols around the physiochemical realities of the molecule. Below is the comprehensive, causality-driven guide to the personal protective equipment (PPE) and operational workflows required for this compound.
Mechanistic Risk Assessment: The "Why" Behind the PPE
Ergosta-5,24(28)-dien-d7-3β-ol is not acutely toxic in its native, dry powder form, but it presents two distinct operational hazards based on its physical state:
-
Inhalation Hazard (Dry Powder): As a lyophilized or milled powder, the microscopic particulates are easily aerosolized. Inhalation of biologically active sterols can cause respiratory irritation and unintended systemic absorption.
-
Dermal Permeation (Solvated State): The risk profile fundamentally changes upon reconstitution. When dissolved in organic solvents such as chloroform or methanol—the standard solvents for lipophilic sterols as noted in its [1]—the compound's bioavailability increases exponentially. The organic solvent acts as a potent permeation enhancer, stripping the skin's natural lipid barrier and carrying the sterol directly into the bloodstream.
Therefore, our PPE strategy must be a self-validating system that mitigates both particulate inhalation and solvated dermal exposure.
Quantitative Chemical Profile
Before selecting PPE, we must understand the quantitative parameters of the standard [2].
| Property | Value | Operational Implication |
| CAS Number | 209112-82-3 | Unique identifier for hazard tracking. |
| Molecular Formula | C28H39D7O | Highly lipophilic; requires organic solvents for dissolution. |
| Molecular Weight | 405.72 g/mol | Metric required for precise molarity calculations. |
| Storage Temp | -20°C | Thermally sensitive; requires rapid handling to prevent degradation. |
Mandatory PPE Matrix
Do not default to standard laboratory attire. The following PPE matrix is mandatory when handling this specific deuterated sterol.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Nitrile Gloves (≥ 5 mil thickness) | Nitrile offers superior resistance to incidental splashes of chloroform/methanol compared to latex. Double-gloving is mandatory during the reconstitution phase to provide a fail-safe barrier against solvent permeation. |
| Eye Protection | ANSI Z87.1 Safety Goggles | Prevents ocular exposure to aerosolized powders during the weighing phase and protects against solvent micro-splashes during aliquoting. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Protects against static discharge and flammability risks associated with the highly volatile organic solvents used for reconstitution. |
| Respiratory | Chemical Fume Hood (Class IIB) | High-velocity laminar airflow prevents the inhalation of microscopic deuterated dust and safely extracts toxic, heavier-than-air solvent vapors. |
Operational Workflow & Handling Protocol
To maintain the isotopic purity of the standard (99% atom D) [3] and ensure operator safety, follow this step-by-step methodology:
Step 1: Pre-Operational Setup
-
Verify the chemical fume hood's flow rate is within safe operational limits (typically 80–100 fpm).
-
Ensure all spatulas and weighing boats are grounded or made of anti-static materials to prevent the fine sterol powder from clinging or dispersing due to static electricity.
Step 2: Weighing and Transfer
-
Don all required PPE (FR lab coat, goggles, double nitrile gloves).
-
Carefully transfer the Ergosta-5,24(28)-dien-d7-3β-ol powder using a micro-spatula.
-
Self-Validating Check: Close the source vial immediately after transfer. This prevents ambient moisture absorption, which can degrade the standard and throw off mass spectrometry calibrations.
Step 3: Reconstitution
-
Introduce the organic solvent (e.g., 1:1 Chloroform:Methanol) slowly down the inner wall of the vial. Dropping solvent directly onto the powder can cause rapid aerosolization.
-
Gently swirl the vial to dissolve the sterol. Do not vortex an unsealed vial, as this will generate hazardous solvent aerosols.
Step 4: Aliquoting and Storage
-
Transfer the solvated standard into amber glass vials. The amber glass prevents photodegradation of the molecule.
-
Purge the headspace of the vial with Argon or Nitrogen gas. Causality: The compound contains double bonds at the 5 and 24(28) positions, making it highly susceptible to oxidative degradation. Inert gas purging displaces oxygen.
-
Seal tightly and store immediately at -20°C.
Workflow Visualization
Workflow for the safe reconstitution and storage of deuterated sterol standards.
Spill Response & Waste Disposal Plan
Even with rigorous protocols, accidental spills occur. Execute the following procedures immediately:
-
Dry Powder Spill: Do NOT sweep or use a standard vacuum, which will aerosolize the sterol. Cover the powder with a damp paper towel to trap the particulates, wipe carefully inward, and place the contaminated materials into a solid hazardous waste container.
-
Solvent Spill: Absorb the spill with inert, solvent-rated spill pads. Because chloroform is frequently used as the diluent, you must use a halogenated solvent spill kit.
-
Disposal: All vials, pipette tips, and PPE (including the outer layer of your double gloves) contaminated with the solvated sterol must be disposed of in designated halogenated organic waste receptacles. Never mix this waste with aqueous or non-halogenated biological waste streams.
References
-
National Center for Biotechnology Information (PubChem). "Ergosta-5,24(28)-dien-3beta-ol Compound Summary". PubChem Database.[Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
